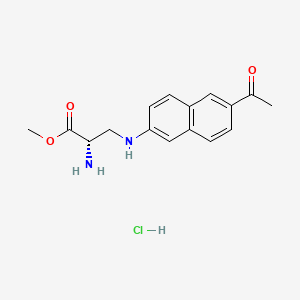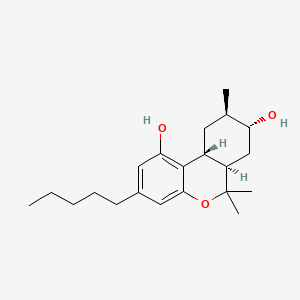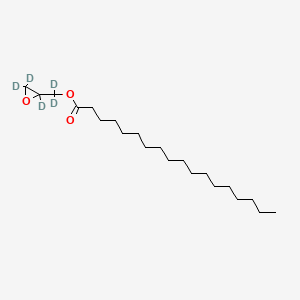
Cyclamidomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cyclamidomycin is synthesized through the fermentation of Streptomyces species. The specific strain used is Streptomyces sp. MA130-A1. The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Cyclamidomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclamidomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of antibiotic action and resistance.
Biology: this compound is employed in research on bacterial metabolism and enzyme inhibition, particularly nucleoside diphosphate kinase and pyruvate kinase.
Medicine: The compound’s antibacterial properties make it a candidate for developing new antibiotics.
Industry: This compound is used in the production of antibacterial agents and as a reference standard in quality control processes
Mechanism of Action
Cyclamidomycin exerts its antibacterial effects by inhibiting nucleoside diphosphate kinase and pyruvate kinase in Escherichia coli. It also inhibits oxidative phosphorylation in rat liver mitochondria. These actions disrupt essential metabolic processes in bacteria, leading to their death .
Comparison with Similar Compounds
Cyclamidomycin is unique due to its dual inhibition of nucleoside diphosphate kinase and pyruvate kinase, as well as its effect on oxidative phosphorylation. Similar compounds include:
Neothramycin: Another antibiotic with a different mechanism of action.
Amidinomycin: Known for its antibacterial properties but with a distinct chemical structure.
7-Deoxypactamycin: A potent antibiotic with a different target and higher efficacy.
This compound stands out due to its specific enzyme inhibition and broad-spectrum antibacterial activity.
Properties
CAS No. |
43043-82-9 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C7H10N2O/c8-7(10)4-3-6-2-1-5-9-6/h3-4H,1-2,5H2,(H2,8,10)/b4-3+ |
InChI Key |
SJFPWBFXBOZGTB-ONEGZZNKSA-N |
Isomeric SMILES |
C1CC(=NC1)/C=C/C(=O)N |
Canonical SMILES |
C1CC(=NC1)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclohexyl-[4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]methanone](/img/structure/B10828810.png)


![7-Ethyl-5-(2-fluorophenyl)-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B10828837.png)


![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)


![(10S,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B10828882.png)



